molecular formula C9H12O2 B3071758 1-[3-(Hydroxymethyl)phenyl]ethanol CAS No. 1013027-15-0

1-[3-(Hydroxymethyl)phenyl]ethanol

Cat. No.: B3071758
CAS No.: 1013027-15-0
M. Wt: 152.19 g/mol
InChI Key: DSSWHCHVXBFCOZ-UHFFFAOYSA-N
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Description

1-[3-(Hydroxymethyl)phenyl]ethanol is an organic compound with the molecular formula C9H12O2 It is characterized by a hydroxymethyl group attached to a phenyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(Hydroxymethyl)phenyl]ethanol can be synthesized through several methods. One common approach involves the reduction of 3-(hydroxymethyl)benzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of 3-(hydroxymethyl)benzaldehyde using a palladium catalyst under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Hydroxymethyl)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form 3-formylphenyl ethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in acetic acid.

    Reduction: The compound can be further reduced to 1-[3-(hydroxymethyl)phenyl]ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: 3-formylphenyl ethanol

    Reduction: 1-[3-(hydroxymethyl)phenyl]ethane

    Substitution: Various halogenated derivatives

Scientific Research Applications

1-[3-(Hydroxymethyl)phenyl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Hydroxymethyl)phenyl]ethanol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways. The hydroxymethyl and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

    1-[4-(Hydroxymethyl)phenyl]ethanol: Similar structure but with the hydroxymethyl group at the para position.

    1-[2-(Hydroxymethyl)phenyl]ethanol: Similar structure but with the hydroxymethyl group at the ortho position.

    3-(Hydroxymethyl)benzyl alcohol: Lacks the ethanol moiety but has a similar hydroxymethyl group attached to the phenyl ring.

Uniqueness: 1-[3-(Hydroxymethyl)phenyl]ethanol is unique due to the specific positioning of the hydroxymethyl group at the meta position, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in boiling points, solubility, and reactivity compared to its ortho and para counterparts .

Properties

IUPAC Name

1-[3-(hydroxymethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7,10-11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSWHCHVXBFCOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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